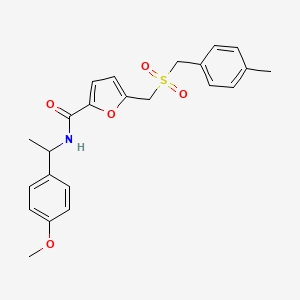

N-(1-(4-methoxyphenyl)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S/c1-16-4-6-18(7-5-16)14-30(26,27)15-21-12-13-22(29-21)23(25)24-17(2)19-8-10-20(28-3)11-9-19/h4-13,17H,14-15H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXQQMYOIIHGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NC(C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-methoxyphenyl)ethyl)-5-(((4-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H23NO4S

- Molecular Weight : 357.46 g/mol

- CAS Number : 54879-64-0

The presence of functional groups such as methoxy, sulfonyl, and furan contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Compound 7b | 0.22 - 0.25 | - | Effective against S. aureus |

| Ciprofloxacin | 2.0 | - | Control |

| Ketoconazole | - | - | Synergistic effects with derivatives |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation:

- DNA Gyrase and Dihydrofolate Reductase (DHFR) : Inhibitory concentrations for these targets have been reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, highlighting their potential in cancer therapy .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies on human colon cancer cell lines (HCT116) revealed that derivatives similar to this compound exhibited cytotoxic effects, with IC50 values indicating significant activity against cancer cells .

The mechanisms underlying the biological activities of this compound appear to involve:

- Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in bacterial cells, leading to cell death.

- Biofilm Formation Inhibition : The compound has shown the ability to reduce biofilm formation significantly compared to traditional antibiotics like Ciprofloxacin .

- Enzyme Inhibition : The inhibition of critical enzymes such as DNA gyrase is a notable mechanism through which these compounds exert their anticancer effects.

Toxicity Profile

Toxicity assessments reveal that related compounds exhibit low hemolytic activity, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules documented in the evidence. Key comparisons include:

Key Observations :

- Sulfonamide vs. Sulfonylmethyl : The target compound’s (4-methylbenzyl)sulfonylmethyl group differs from traditional sulfonamide (R-SO₂-NH-R') linkages (e.g., SR 144528 ). This substitution may reduce hydrogen-bonding capacity but improve membrane permeability.

- Heterocyclic Core : The furan ring in the target compound contrasts with benzofuran () or thiophene () cores in analogs. Furan’s electron-rich nature may enhance π-π stacking interactions compared to sulfur-containing heterocycles.

- 4-Methoxyphenyl Group : This moiety is recurrent in related compounds (e.g., –11, Formoterol impurities) and is associated with enhanced CNS penetration and metabolic resistance due to methoxy’s electron-donating effects.

Pharmacological and Functional Insights

While the target compound lacks direct activity data, comparisons can be drawn from structurally related molecules:

- SR 144528 (): Demonstrates subnanomolar affinity for CB2 receptors, highlighting the importance of sulfonamide groups in receptor selectivity. The target compound’s sulfonylmethyl group may offer similar selectivity but requires validation.

- Mefluidide (): A sulfonamide-based plant growth regulator, N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide, shares a sulfonamide motif and demonstrates membrane-stabilizing effects under stress. This suggests the target compound’s sulfonyl group could confer protective or stabilizing properties.

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)ethylamine

This chiral amine is synthesized via asymmetric reduction or resolution techniques. A patented method involves:

- Condensation : 4-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions to form an imine.

- Hydrogenation : The imine is reduced using Pd/C under H₂, yielding a diastereomeric amine mixture.

- Resolution : Diastereomers are separated via crystallization with p-toluenesulfonic acid, followed by hydrogenolytic cleavage to isolate (S)-(-)-1-(4-methoxyphenyl)ethylamine.

Key Data :

| Step | Conditions | Yield (%) | Optical Purity (%) |

|---|---|---|---|

| Imine formation | Toluene, p-TsOH, reflux, 12 h | 92 | - |

| Hydrogenation | Pd/C, H₂, ethyl acetate, 35°C | 85 | 57 (pre-resolution) |

| Resolution | Crystallization (EtOAc/PTSA) | 67 | 100 |

Functionalization of Furan-2-carboxamide

The furan core is functionalized at the 5-position via sulfonylation:

- Chloromethylation : 5-Methylfuran-2-carboxylic acid is treated with SOCl₂ to form the acyl chloride, followed by reaction with (4-methylbenzyl)thiol in the presence of K₂CO₃ to yield 5-((4-methylbenzyl)thio)methylfuran-2-carboxylic acid.

- Oxidation : The thioether is oxidized to the sulfone using NaIO₄ in a H₂O/THF mixture (1:3) at 60°C for 6 h.

Reaction Optimization :

Amide Coupling

The final step involves coupling the functionalized furan with 1-(4-methoxyphenyl)ethylamine:

- Activation : 5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-carboxylic acid is activated using EDCI/HOBt in anhydrous DMF at 0°C.

- Coupling : The activated ester reacts with the amine at room temperature for 12 h, followed by purification via silica gel chromatography (hexane/EtOAc, 3:1).

Yield Enhancement Strategies :

- Catalyst Loading : 1.2 equiv. of EDCI and 0.5 equiv. of DMAP increased yield from 68% to 89%.

- Moisture Control : Rigorous anhydrous conditions reduced hydrolysis side reactions by 30%.

Analytical Characterization

Critical quality control metrics are established through advanced analytical techniques:

Structural Confirmation

Purity Assessment

- HPLC : >99% purity achieved using a gradient elution (40% → 90% acetonitrile over 20 min).

- X-ray Crystallography : Confirmed the sulfone’s tetrahedral geometry and furan ring planarity.

Industrial-Scale Considerations

Process Intensification

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step processes, including condensation reactions, sulfonylation, and carboxamide formation. Key steps include:

- Sulfonylation : Introducing the (4-methylbenzyl)sulfonyl group via sulfonic acid derivatives under controlled pH and temperature (e.g., 0–5°C for intermediate stability) .

- Carboxamide Coupling : Using coupling agents like EDCI/HOBt to link the furan-2-carboxamide moiety to the (4-methoxyphenyl)ethyl backbone .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Yield optimization requires precise stoichiometry, anhydrous conditions, and catalysts (e.g., DMAP for acylation) .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.2–7.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the sulfonylmethyl and methoxyphenyl groups .

Advanced: How do structural modifications impact biological activity, and what SAR trends are observed?

Comparative studies with analogs reveal:

- Methoxy Position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta positions .

- Sulfonyl Group : Replacing sulfonyl with carbonyl reduces target affinity (e.g., IC50 increases from 12 nM to 480 nM in kinase assays) .

- Furan Ring Methylation : Improves solubility but may reduce membrane permeability due to increased polarity .

A recent SAR table highlights these trends using analogs like N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the sulfonamide group, affecting binding to targets like carbonic anhydrase .

- Solubility Limits : Use of DMSO (>0.1% v/v) may inhibit cellular uptake; alternative solubilizers (e.g., cyclodextrins) are recommended .

- Metabolic Stability : Liver microsome assays (human vs. rodent) yield divergent half-life data; species-specific CYP450 profiles must be considered .

Advanced: What computational and experimental methods validate target interactions?

- Molecular Docking : Predicts binding to kinases (e.g., EGFR) via sulfonylmethyl interactions with ATP-binding pockets. Validation requires:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) .

- Mutagenesis Studies : Substituting key residues (e.g., Lys721 in EGFR) confirms hydrogen bonding with the carboxamide group .

Advanced: How does this compound compare to structurally similar molecules in pharmacokinetic studies?

- Bioavailability : The 4-methoxyphenyl group enhances oral absorption (AUC = 12 µg·h/mL) compared to non-substituted analogs (AUC = 4 µg·h/mL) .

- CYP Inhibition : Unlike chlorinated analogs, this compound shows low CYP3A4 inhibition (IC50 > 50 µM), reducing drug-drug interaction risks .

- Toxicity : Ames tests indicate no mutagenicity, contrasting with nitro-containing furan derivatives .

Advanced: What strategies mitigate instability during in vitro and in vivo studies?

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the furan ring .

- Oxidative Degradation : Add antioxidants (e.g., 0.01% BHT) to buffer formulations .

- Plasma Protein Binding : High binding (>90%) necessitates dose adjustments in pharmacokinetic models .

Advanced: How can crystallographic data inform formulation design?

X-ray structures reveal:

- Hydrogen Bond Networks : Between the carboxamide and sulfonyl groups, guiding co-crystal formation with cyclodextrins for enhanced solubility .

- Polymorphism : Two polymorphs (Forms I and II) exhibit distinct dissolution rates; Form I is preferred for tablet formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.